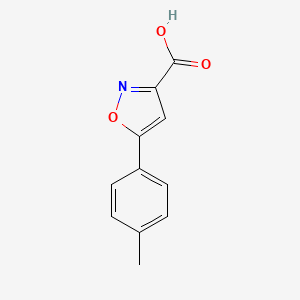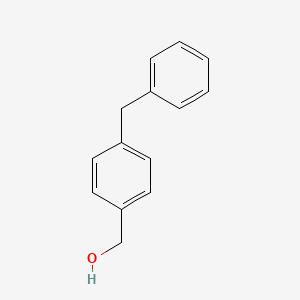
(4-Benzylphenyl)methanol
概要
説明
“(4-Benzylphenyl)methanol” is a chemical compound with the molecular formula C14H14O . It has an average mass of 198.260 Da and a monoisotopic mass of 198.104462 Da . It is also known by other names such as “4-(Phenylmethyl)benzenemethanol” and "p-Hydroxymethyldiphenylmethane" .
Molecular Structure Analysis
The molecular structure of “(4-Benzylphenyl)methanol” consists of a benzene ring attached to a benzyl group (phenylmethyl) and a hydroxyl group (OH), making it an aromatic alcohol . The InChI code for this compound is 1S/C14H14O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2 .Physical And Chemical Properties Analysis
“(4-Benzylphenyl)methanol” is a solid at room temperature . It has a melting point of 42-47°C .科学的研究の応用
- Summary : Methanol has become an attractive substrate for biotechnological applications due to its abundance and low price . Chemical production from methanol could alleviate environmental concerns, costs, and foreign dependency associated with the use of petroleum feedstock .
- Methods : A growing fraction of research has focused on metabolite production using methanol as the sole carbon and energy source or as a co-substrate with carbohydrates by native or synthetic methylotrophs .
- Results : The bioconversion of methanol into various products has seen significant progress recently .
- Summary : Methanogens are biocatalysts that have the potential to contribute to future energy problems by producing methane as a storable energy carrier .
- Methods : Methanogens use CO2 and H2 and/or small organic molecules, such as acetate, formate, and methylamine, and convert it to methane . This process is known as biological methanation .
- Results : The biological conversion of CO2 and H2 into methane may be advantageous due to its higher tolerance against impurities within the educt streams, especially if CO2 rich waste gas streams are used .
Bioconversion of Methanol to Chemicals
Methanogenesis
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
(4-benzylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZOFWFRCQRXIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304985 | |
| Record name | 4-(Phenylmethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylphenyl)methanol | |
CAS RN |
35714-20-6 | |
| Record name | 4-(Phenylmethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35714-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Phenylmethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


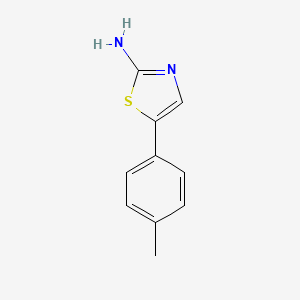

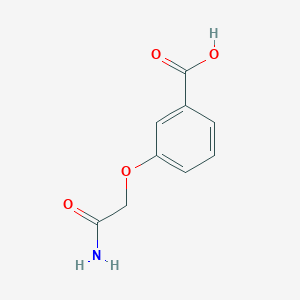
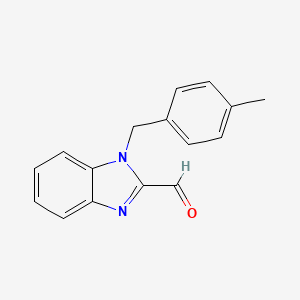
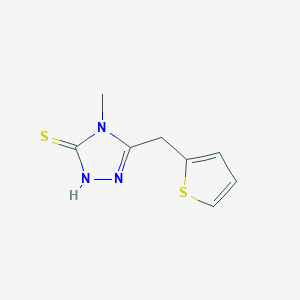
![3-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B1268756.png)
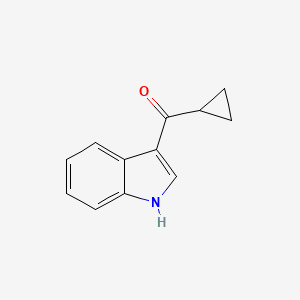
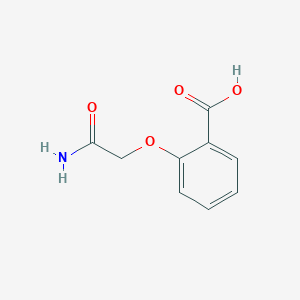
![N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B1268774.png)
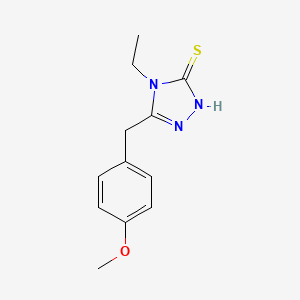
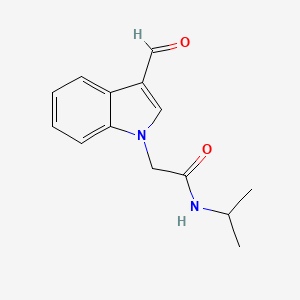
![5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1268782.png)
